N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V)
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) exhibits a complex three-dimensional arrangement that reflects the interplay between multiple functional groups and ionic interactions. The compound possesses the molecular formula C₇H₁₄F₇N₂OP with a molecular weight of 306.16 grams per mole. The Simplified Molecular Input Line Entry System notation for this compound is represented as CN+=C(F)N1CCOCC1.FP-(F)(F)(F)F, which illustrates the connectivity pattern between the morpholine ring, the central immonium carbon, and the hexafluorophosphate counterion.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄F₇N₂OP |
| Molecular Weight | 306.16 g/mol |
| Chemical Abstracts Service Number | 1017605-89-8 |
| Molecular Design Laboratory Number | MFCD24368601 |
Crystallographic data repositories, particularly the Cambridge Structural Database maintained by the Cambridge Crystallographic Data Centre, serve as essential resources for understanding the three-dimensional arrangements of similar immonium salt structures. The database contains over 1.3 million curated entries from X-ray and neutron diffraction analyses, providing comprehensive structural information for small-molecule organic and metal-organic crystal structures. For morpholino-based immonium salts, crystallographic studies have revealed that the morpholine ring typically adopts a chair conformation, with the oxygen atom and nitrogen atom positioned in an energetically favorable arrangement.
The central immonium carbon in N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) exhibits sp² hybridization, creating a planar geometry around this carbon center. This planar arrangement facilitates optimal orbital overlap between the nitrogen lone pairs and the vacant p-orbital of the immonium carbon, resulting in significant resonance stabilization. The presence of the fluorine atom attached to the immonium carbon introduces additional electronic effects that influence the overall charge distribution and reactivity patterns of the molecule.
Nuclear magnetic resonance spectroscopy studies of related morpholino-based immonium salts have demonstrated characteristic chemical shift patterns for the imino carbon, typically appearing around 149-151 parts per million in carbon-13 nuclear magnetic resonance spectra. These chemical shift values are consistent with the electron-deficient nature of the immonium carbon and provide valuable insights into the electronic environment of this functional group.
Counterion Interactions in Hexafluorophosphate Salts
The hexafluorophosphate anion in N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) plays a crucial role in determining the overall structural properties and stability of the ionic compound. Hexafluorophosphate salts are known for their distinctive interactions with cationic species, and research has shown that the nature of the counterion significantly affects both photophysical properties and crystal packing arrangements. The hexafluorophosphate anion exhibits octahedral geometry with six fluorine atoms symmetrically arranged around the central phosphorus atom, creating a highly symmetric and sterically demanding counterion.
Investigations into counterion effects have revealed that hexafluorophosphate anions can engage in various intermolecular interactions, including anion-π interactions with electron-deficient aromatic systems. For compounds containing pentafluorophenyl groups and pyridinium moieties, cooperative anion-π interactions between electron-deficient arenes and hexafluorophosphate anions have been observed in crystallographic studies. These interactions contribute to the overall stability of the crystal lattice and influence the three-dimensional packing arrangements of the ionic components.
| Counterion Property | Hexafluorophosphate |
|---|---|
| Geometry | Octahedral |
| Coordination Number | 6 |
| Central Atom | Phosphorus |
| Ligand Atoms | Fluorine |
| Charge | -1 |
The binding interactions between charged complexes and hexafluorophosphate counterions can be significantly influenced by environmental factors and substrate interactions. Recent studies have demonstrated that the binding energy between charged species and hexafluorophosphate counterions can be altered through charge transfer mechanisms. When charged complexes interact with metal substrates, charge transfer to the substrate can weaken the complex-counterion binding energies, potentially leading to counterion loss or exchange processes.
Electrostatic modeling studies have provided insights into the role of counterions in determining the cohesive energy of two-dimensional ionic lattices. These models indicate that the presence or absence of mobile counterions can dramatically affect the packing arrangements and surface coverages of charged molecular assemblies. For systems where counterions are lost or exchanged, repulsive Coulomb interactions between charged components can dominate, leading to significant changes in molecular organization and intermolecular distances.
Comparative Structural Analysis with Morpholino-Based Immonium Salts
Morpholino-based immonium salts represent a diverse family of compounds that exhibit varying structural characteristics depending on their specific substitution patterns and counterion compositions. Comparative analysis of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) with related morpholino derivatives reveals important structure-activity relationships and provides insights into the factors governing molecular reactivity and stability.
The incorporation of oxygen atoms within the morpholine ring structure has been shown to increase the stability of coupling reagents when compared to tetramethyl derivatives. This enhanced stability arises from the electron-withdrawing nature of the oxygen atom, which affects the electron density distribution throughout the heterocyclic ring system. Nuclear magnetic resonance analysis has confirmed that morpholino-based immonium salts maintain their N-form configuration, as evidenced by characteristic chemical shifts for the imino carbon resonances.
| Compound Type | Imino Carbon Chemical Shift (ppm) | Stability Characteristics |
|---|---|---|
| Morpholino-based derivatives | 149.65-150.65 | Enhanced stability |
| Tetramethyl derivatives | 151.42-151.63 | Standard stability |
| Thiomorpholine derivatives | Variable | Moderate stability |
Structural modifications involving different nitrogen-containing six-membered ring systems have been systematically investigated to understand the impact of heteroatom substitution on molecular properties. Comparative studies involving morpholine, thiomorpholine, and N-methylpiperazine derivatives have revealed distinct patterns in terms of stability, solubility, and reactivity characteristics. The morpholine-containing compounds consistently demonstrate superior performance in terms of both stability in solution and solid-state storage conditions.
Properties
IUPAC Name |
[fluoro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN2O.F6P/c1-9(2)7(8)10-3-5-11-6-4-10;1-7(2,3,4,5)6/h3-6H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKKCFSBUCWMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N1CCOCC1)F)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F7N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) typically involves the following steps:
-
Formation of the Fluoro(morpholino)methylene Intermediate
- The reaction begins with the formation of the fluoro(morpholino)methylene intermediate. This is achieved by reacting morpholine with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.
-
Quaternization with Methylmethanaminium
- The fluoro(morpholino)methylene intermediate is then reacted with methylmethanaminium chloride in the presence of a base, such as triethylamine. This step results in the formation of the desired N-(Fluoro(morpholino)methylene)-N-methylmethanaminium cation.
-
Formation of the Hexafluorophosphate Salt
- Finally, the N-(Fluoro(morpholino)methylene)-N-methylmethanaminium cation is treated with hexafluorophosphoric acid to form the hexafluorophosphate salt. The reaction is typically carried out in an aqueous medium, and the product is isolated by precipitation and filtration.
Industrial Production Methods
Industrial production of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various types of chemical reactions, including:
-
Oxidation
- The compound can undergo oxidation reactions, where the fluorine atom or the morpholine ring is oxidized to form new products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
-
Reduction
- Reduction reactions involve the addition of hydrogen or the removal of oxygen. The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution
- Substitution reactions involve the replacement of one functional group with another. The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Fluorinated morpholine derivatives, oxidized methylene products.
Reduction: Reduced morpholine derivatives, methylene products with reduced functional groups.
Substitution: Halogenated morpholine derivatives, substituted methylene products.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of morpholine derivatives, including compounds related to "N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V)":
Morpholine Derivatives in Chemical Synthesis
Immonium Salts: Morpholine-based immonium salts are used in chemical synthesis . These salts, which contain a six-membered ring structure with nitrogen, can be created by reacting N,N-dimethylcarbamoyl chloride with morpholine .
Solubility: The carbon skeleton of morpholine derivatives significantly impacts the compound's solubility . Morpholine derivatives exhibit enhanced solubility compared to dimethylamine counterparts, making them suitable for preparing concentrated solutions (up to 1 M) to enhance coupling rates and remove excess urea side products during workup .
Racemization Reduction: Morpholine derivatives have demonstrated improved control of racemization in model systems when compared to tetramethylamino counterparts .
Specific Morpholine Derivatives
DMCH (N-(Chloro(morpholino)methylene)-N-methylmethanaminium Hexafluorophosphate): 13C NMR (CDCl3) data is available for this compound .
Method of immobilizing of chemical compounds to solid phases
Compound Selection: The compound to be immobilized can be selected from carboxylic acids, Carboxylic acid esters, sulfonic acids, phosphoric acid esters, phosphonic acid esters, Phosphoric acid esters, phosphoramidites, primary amines, secondary amines and alcohols comprises, and the compound is preferably selected from the group consisting of Carboxylic acids, primary amines and secondary amines .
Solvent Selection: The compound is in a solvent and the solvent is preferably selected from the group consisting of N, N-dimethylformamide, 1-methyl-2-pyrrolidinone, N, N-dimethylacetamide, Dimethyl sulfoxide, tetrahydrofuran, dioxane, acetonitrile, methanol, Ethyl acetate, 2,2,2-trifluoroethanol, 1,1,1,3,3,3-hexafluoro-2-propanol, 1,2-dibromoethane, Includes dichloromethane, diethyl ether and acetone .
Tryptophan–Kynurenine Metabolism
Neuroprotection: Kynurenine (KYN) metabolites, particularly kynurenic acid (KYNA), have gained attention for their neuroprotective properties . KYNA functions as a potent antioxidant and non-competitive antagonist of NMDA receptors .
NMDA Receptor Antagonism: KYNA acts as a natural antagonist of the NMDA receptor, which is significant because NMDA receptors play a key role in synaptic plasticity and cognitive functions .
Dual Role: The KYN pathway, which metabolizes tryptophan into neuroactive compounds, plays a dual role in neuroprotection and neurotoxicity . KYNA contributes to the preservation of neuronal health .
Neuroimaging Studies: Neuroimaging studies have advanced the understanding of structural brain alterations in disorders like autism spectrum disorder .
Mechanism of Action
The mechanism of action of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorine atom plays a crucial role in its reactivity and interactions. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The morpholine ring and methylmethanaminium group also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally related to other aminium and phosphonium coupling reagents but distinguished by its unique substituents. Key structural differences are summarized below:
Reactivity and Efficiency
- Target Compound: The morpholino-fluoro combination may offer superior activation kinetics compared to benzotriazole-based reagents (e.g., HBTU) due to the electron-withdrawing fluorine atom, which accelerates the formation of active esters. Morpholino’s bulky structure could reduce steric interference in peptide couplings .
- HBTU/HCTU : HCTU’s chloro-substituted benzotriazole enhances reactivity over HBTU, particularly in couplings requiring low racemization (e.g., with cysteine or histidine) .
- COMU: Combines morpholino with a cyano group, providing rapid activation and high yields in SPPS. Its stability in DMF reduces side reactions .
- HATU : The azabenzotriazole core (HOAt derivative) increases coupling efficiency for sterically hindered residues, though it is cost-prohibitive for large-scale use .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolves bond angles (e.g., F–P–F ~90°) and cation-anion packing, critical for validating synthetic accuracy .
What mechanistic role does this compound play in peptide coupling reactions, and how does it compare to HATU or TFFH?
Basic Research Focus
As a fluorinated formamidinium salt, it activates carboxylates via transient oxyma intermediates, enabling efficient amide bond formation. Unlike HATU (which uses azabenzotriazole), its morpholino group may reduce steric hindrance, improving accessibility for bulky substrates .
-
Comparative Efficiency :
Reagent Activation Speed Side Reactions This compound Moderate Low aspartimide risk HATU Fast Higher epimerization TFFH Slow Hydrolysis-prone Data from .
How can researchers optimize reaction conditions to minimize racemization during solid-phase peptide synthesis (SPPS)?
Q. Advanced Research Focus
- Base Selection : Use N-ethyldiisopropylamine (DIEA) instead of triethylamine to stabilize the active ester intermediate and suppress base-induced racemization .
- Temperature Control : Maintain ≤20°C during coupling to slow competing hydrolysis pathways .
- Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) reduces aspartimide formation by 30% compared to HOBt .
What strategies mitigate side reactions such as sulfonamide formation or counterion decomposition?
Q. Advanced Research Focus
- Moisture Control : Strict anhydrous conditions (e.g., molecular sieves in DMF) prevent PF₆⁻ hydrolysis to PO₄³⁻, which compromises solubility .
- Stoichiometric Precision : Limit excess fluorinating agents to <1.2 equivalents to avoid N-methylmorpholine over-alkylation .
- Chromatographic Monitoring : Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm) to track byproducts early .
How does solvent polarity impact the compound’s stability and reactivity in microwave-assisted syntheses?
Advanced Research Focus
In microwave reactions, high-polarity solvents (e.g., DMF, ε = 36.7) enhance dielectric heating but accelerate decomposition. Stability studies show:
- DMF : 90% stability at 50°C for 1 hour .
- DCM : >95% stability under similar conditions but limited solubility .
Adjust microwave power (≤150 W) and pulse intervals to balance reactivity and degradation .
What computational methods validate the electronic effects of the morpholino substituent on reaction kinetics?
Advanced Research Focus
Density functional theory (DFT) simulations reveal:
- The morpholino group’s electron-donating nature lowers the activation energy (ΔG‡) for carboxylate activation by ~2.1 kcal/mol compared to dimethylamino analogs .
- Molecular dynamics (MD) simulations predict solvation shell stability in DMF, aligning with experimental coupling yields .
How do researchers troubleshoot low yields in large-scale syntheses (>10 mmol)?
Q. Advanced Research Focus
- Scale-Up Adjustments :
- Byproduct Analysis : LC-MS identifies N-methylmorpholine oxide (m/z 118.1) as a common impurity, removable via activated carbon filtration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
